4,6-Dichloro-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile

Description

Historical Context and Discovery

The synthesis of 4,6-dichloro-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile emerged from broader efforts to functionalize naphthyridine cores for pharmacological applications. While naphthyridines were first described in the mid-20th century, systematic derivatization accelerated in the 2000s with the discovery of 1,5-naphthyridine-based inhibitors targeting kinases and growth factor receptors. The specific incorporation of chlorine atoms at positions 4 and 6, coupled with a methyl group at position 1, was first documented in patent literature circa 2020, reflecting strategies to enhance electrophilicity and binding affinity.

Early synthetic routes involved Friedländer-type condensations, where 4,6-dichloronicotinonitrile precursors underwent cyclization with methyl-substituted ketones under acidic conditions. Advances in catalytic methods, such as palladium-mediated cross-coupling, later enabled efficient large-scale production. The compound’s discovery aligns with trends in fragment-based drug design, where modular naphthyridine scaffolds serve as platforms for generating target-specific molecules.

Structural Classification Within Naphthyridine Derivatives

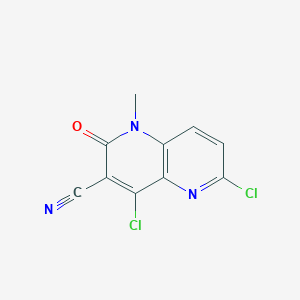

4,6-Dichloro-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile belongs to the 1,5-naphthyridine isomer family, one of six possible pyridopyridine configurations. Its structure features:

- A bicyclic system with nitrogen atoms at positions 1 and 5.

- Chlorine atoms at positions 4 and 6, influencing π-electron density.

- A methyl group at position 1, conferring steric bulk.

- A carbonitrile group at position 3, enabling hydrogen bonding and dipole interactions.

The compound’s planar aromatic core facilitates intercalation with biological macromolecules, while substituents modulate solubility and target selectivity. Comparative analysis with related derivatives reveals distinct electronic profiles:

The methyl group at position 1 induces a slight puckering in the dihydropyridone ring, as confirmed by X-ray crystallography. This distortion enhances interactions with hydrophobic enzyme pockets, a feature exploited in kinase inhibitor design. The carbonitrile group’s electron-withdrawing effect polarizes the naphthyridine ring, increasing reactivity toward nucleophilic substitution at the chlorine sites.

Properties

Molecular Formula |

C10H5Cl2N3O |

|---|---|

Molecular Weight |

254.07 g/mol |

IUPAC Name |

4,6-dichloro-1-methyl-2-oxo-1,5-naphthyridine-3-carbonitrile |

InChI |

InChI=1S/C10H5Cl2N3O/c1-15-6-2-3-7(11)14-9(6)8(12)5(4-13)10(15)16/h2-3H,1H3 |

InChI Key |

SWWXCSQEOOUXFN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=C(C1=O)C#N)Cl)N=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,6-dichloronicotinic acid, the compound can be synthesized through a series of reactions involving chlorination, nitration, and subsequent cyclization.

Chlorination: The initial step involves the chlorination of 2,6-dichloronicotinic acid using thionyl chloride or phosphorus pentachloride.

Nitration: The chlorinated intermediate is then subjected to nitration using nitric acid and sulfuric acid to introduce the nitro group.

Cyclization: The nitro intermediate undergoes cyclization in the presence of a base such as sodium methoxide, leading to the formation of the naphthyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products

Substitution: Formation of substituted naphthyridine derivatives.

Reduction: Formation of amine derivatives.

Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,5-naphthyridine, including 4,6-dichloro-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile, exhibit promising anticancer properties. A study demonstrated that certain synthesized derivatives showed cytotoxic effects against various tumor cell lines, outperforming standard chemotherapeutic agents like doxorubicin. Specifically, compounds derived from this scaffold were noted for their high inhibitory effects on cancer cell proliferation while maintaining low toxicity towards normal cells .

Antimicrobial Properties

The compound has also been investigated for its antibacterial and antifungal activities. It has shown efficacy against a range of pathogens, making it a candidate for developing new antimicrobial agents. The structural features of naphthyridine derivatives contribute to their ability to disrupt microbial cell functions .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, 4,6-Dichloro-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile has been explored for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, offering potential therapeutic benefits in treating inflammatory diseases .

Versatile Building Block

This compound serves as a versatile building block in organic synthesis. Its reactivity allows for various modifications leading to the synthesis of more complex heterocycles. The ability to undergo electrophilic substitutions and nucleophilic additions makes it valuable in creating diverse chemical entities .

Ligand Formation

In coordination chemistry, 4,6-Dichloro-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile can act as a ligand in metal complexes. These complexes have applications in catalysis and materials science due to their unique electronic properties .

Organic Light Emitting Diodes (OLEDs)

The compound's electronic properties make it suitable for applications in organic electronics. Research has indicated that naphthyridine derivatives can be utilized in the development of organic light-emitting diodes (OLEDs), contributing to advancements in display technologies .

Sensors and Semiconductors

Additionally, the properties of 4,6-Dichloro-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile lend themselves to applications in sensor technology and semiconductor devices. Its ability to interact with various chemical species allows for the development of sensitive detection systems .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs to highlight structural, physicochemical, and functional differences.

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Chlorine vs. Hydroxy Groups: The 4,6-dichloro substituents in the target compound increase molecular weight and lipophilicity (logP) compared to the 6-hydroxy analog . In contrast, the hydroxy group in the pyridinecarbonitrile analog improves aqueous solubility but reduces metabolic stability due to susceptibility to glucuronidation.

- Carbonitrile vs. Carboxamide : The carbonitrile group (C≡N) in the target compound is a strong electron-withdrawing moiety, favoring π-stacking interactions and electrophilic substitution. In contrast, the carboxamide (CONH) group in the adamantyl derivative enables hydrogen bonding, improving target binding affinity in biological systems.

- However, longer alkyl chains (e.g., pentyl) enhance membrane permeability in drug-like molecules.

Biological Activity

4,6-Dichloro-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile is a heterocyclic compound characterized by its naphthyridine core and distinctive chemical structure. With a molecular formula of C10H5Cl2N3O and a molecular weight of approximately 254.08 g/mol, this compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent.

Chemical Structure

The structure of 4,6-Dichloro-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile includes:

- Two chlorine atoms at the 4 and 6 positions

- A methyl group at the 1 position

- A carbonitrile group at the 3 position

This unique arrangement contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4,6-Dichloro-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile and its derivatives. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : The compound has demonstrated significant cytotoxicity in vitro against human cancer cell lines such as breast (MCF7) and lung (A549) cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM depending on the cell type .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies report:

- Minimum Inhibitory Concentration (MIC) : The compound showed notable antimicrobial effects against several bacterial strains. For example, MIC values were determined to be around 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .

The mechanisms underlying the biological activities of 4,6-Dichloro-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile include:

- Inhibition of DNA Synthesis : The compound interferes with DNA replication in cancer cells, leading to apoptosis.

- Disruption of Cell Membranes : Its antimicrobial activity is partly due to disruption of bacterial cell membranes, causing cell lysis.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Future Directions

Further research is warranted to explore:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure impact biological activity.

- In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile of the compound.

- Combination Therapies : Evaluating potential synergistic effects when combined with existing chemotherapeutics or antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,6-Dichloro-1-methyl-2-oxo-1,5-naphthyridine-3-carbonitrile?

- Methodological Answer : The compound can be synthesized via cyclization of precursor nitriles under acidic conditions. For example, analogous naphthyridine derivatives are synthesized using concentrated sulfuric acid (H₂SO₄) at elevated temperatures (130°C) to hydrolyze nitriles to carboxylic acids, followed by decarboxylation or functional group interconversion . Optimize reaction stoichiometry and monitor intermediates via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : Use a combination of:

- ¹H/¹³C-NMR : Identify aromatic protons (δ 6.70–8.13 ppm) and substituent environments (e.g., methyl groups at δ 1.91 ppm) .

- IR Spectroscopy : Detect characteristic peaks for C≡N (2206 cm⁻¹) and C=O (1737 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M⁺] at m/z 466) .

Q. How can researchers assess the purity of this compound for downstream applications?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to quantify purity (>97%). Validate using elemental analysis (C, H, N, S) to match theoretical and observed compositions .

Advanced Research Questions

Q. What strategies optimize reaction yields in the hydrolysis of 1,5-naphthyridinecarbonitriles?

- Methodological Answer : For nitrile-to-carboxylic acid conversion, use 9M H₂SO₄ at 130°C with rigorous temperature control to minimize side reactions. Monitor reaction progress via in-situ IR to track the disappearance of the C≡N peak (2206 cm⁻¹). Post-reaction, neutralize with cold NaHCO₃ and isolate via recrystallization (ethanol/water) .

Q. How can contradictory spectral data during structural elucidation be resolved?

- Methodological Answer : Combine complementary techniques:

- X-ray Crystallography : Resolve ambiguities in substituent positioning .

- 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals .

- Computational Modeling (DFT) : Predict NMR/IR spectra and compare with experimental data .

Q. What theoretical frameworks guide mechanistic studies of 1,5-naphthyridine reactivity?

- Methodological Answer : Link experimental data to molecular orbital theory (e.g., frontier orbital analysis) to explain regioselectivity in electrophilic substitutions. For example, electron-withdrawing groups (Cl, CN) direct reactions to specific positions on the naphthyridine core .

Q. How can computational methods predict the compound’s electronic properties for catalytic applications?

- Methodological Answer : Perform density functional theory (DFT) calculations using software like Gaussian or ORCA to:

- Calculate HOMO/LUMO energies for redox potential estimation.

- Simulate docking interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction conditions for similar naphthyridines?

- Methodological Answer : Conduct controlled comparative studies varying:

- Acid Strength : Test H₂SO₄ (9M vs. 50%) for hydrolysis efficiency .

- Temperature : Evaluate 100°C vs. 130°C to balance yield and decomposition .

- Solvent Systems : Compare acetic acid vs. ethanol for recrystallization .

Methodological Frameworks

Q. What experimental design principles ensure reproducibility in naphthyridine synthesis?

- Methodological Answer : Adopt the quadripolar model:

- Theoretical Pole : Align with reaction mechanism hypotheses.

- Epistemological Pole : Validate via peer-reviewed protocols (e.g., Tetrahedron methods ).

- Technical Pole : Standardize equipment (e.g., reflux condensers) and calibration.

- Morphological Pole : Document all steps in electronic lab notebooks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.